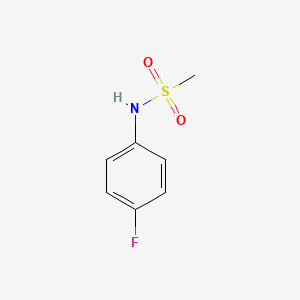

N-(4-fluorophenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

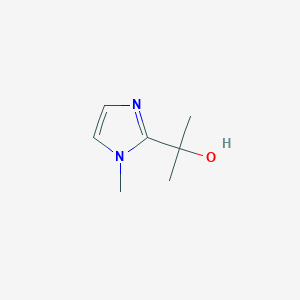

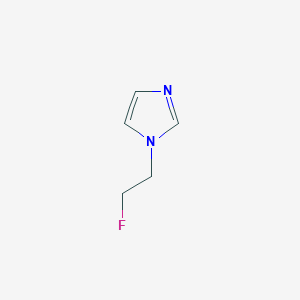

“N-(4-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.207 Da . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “N-(4-fluorophenyl)methanesulfonamide” is 1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This indicates the presence of a fluorophenyl group attached to a methanesulfonamide moiety .Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)methanesulfonamide” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Biological Activity

- N-(4-fluorophenyl)methanesulfonamide (4FPMSA) shares a structural resemblance with N-phenylmethanesulfonamide and other alkyl sulfonanilides. The geometric parameters of 4FPMSA are similar to those in related compounds, except for some differences in certain angles and torsional angles. This compound exhibits a layer structure through N-H...O hydrogen bonds, relevant for its biological activity (Gowda, Foro, & Fuess, 2007).

Chemoselectivity in N-Acylation

- Research on the structure-reactivity relationship of various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from a related compound, showed these to serve as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Inhibition of 5-Lipoxygenase

- A study found that a similar compound, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, acts as a potent inhibitor of 5-lipoxygenase, exhibiting dose-dependent inhibition and significant anti-inflammatory activity in certain models (Beers et al., 1997).

Synthesis and Activity in HMG-CoA Reductase Inhibition

- Methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, which include a 4-fluorophenyl variant, were synthesized and evaluated for their ability to inhibit HMG-CoA reductase. One such compound showed potency significantly higher than other known inhibitors (Watanabe et al., 1997).

Molecular Conformation and Vibrational Transitions

- A DFT quantum chemical investigation of molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide provided insights into the physical properties of these compounds, which are closely related to 4FPMSA (Karabacak, Cinar, & Kurt, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOJVNHEDQHEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

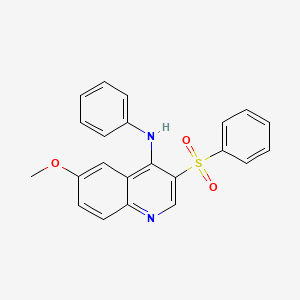

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2870384.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2870390.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2870391.png)

![Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione](/img/structure/B2870400.png)

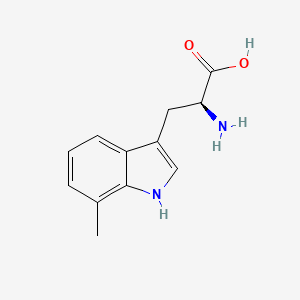

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2870405.png)